physicochemical properties of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
physicochemical properties of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol (CAS Number: 1479234-05-3), a molecule featuring a substituted oxane core. Such scaffolds are of interest in medicinal chemistry for their potential to serve as versatile building blocks.
This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, field-proven protocols for empirical determination of these critical parameters.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its definitive molecular identity.
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IUPAC Name: 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol[1]
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Alternate Names: 2-{[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]oxy}ethanol
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Molecular Formula: C₈H₁₇NO₃[1]
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Molecular Weight: 175.23 g/mol [1]
The structure combines a hydrophilic primary alcohol and a basic primary amine with a central, non-aromatic oxane ring. This combination of functional groups suggests a compound with significant water solubility and a defined ionization profile dependent on pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
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Preparation: Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
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Incubation: Add an excess of solid 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol to a vial containing a known volume of the selected buffer. The presence of undissolved solid is crucial.
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Causality: This extended agitation allows the dissolution and precipitation processes to reach a steady state, defining the true thermodynamic solubility.
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Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can lead to compound adsorption on the filter membrane. [3]5. Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.
Protocol: Lipophilicity (logP) via Shake-Flask Method
This protocol determines the n-octanol/water partition coefficient, the standard measure of a compound's lipophilicity. [4]
Caption: Workflow for Shake-Flask LogP Determination.
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with buffered water (e.g., phosphate-buffered saline at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. Causality: Pre-saturation prevents volume changes during the experiment that would alter the concentration.
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Compound Addition: Dissolve a known amount of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol in the aqueous phase. The initial concentration should be well below its aqueous solubility limit.
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Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
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Equilibration: Shake the mixture for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Allow the phases to separate completely. Centrifugation can aid in breaking up any emulsions.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Octanol]/[Aqueous]). [5]
Protocol: pKa Determination via Potentiometric Titration
This protocol measures the pKa of the primary amine through acid-base titration.
Caption: Workflow for Potentiometric pKa Determination.
Methodology:
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Solution Preparation: Accurately weigh and dissolve a sample of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol in deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.
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Titration: Add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (inflection point) of the sigmoid curve. [6][7]This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV), where the peak indicates the equivalence point.
Stability Considerations
While a full stability profile requires extensive study, the structure of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol allows for some initial assessment.
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pH Stability: Oxane rings are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, ether linkages can potentially be cleaved, although this typically requires harsh conditions. The stability of the compound should be assessed across a range of pH values (e.g., pH 3-9) to identify any potential degradation pathways. [8]* Oxidative Stability: Primary amines and alcohols can be susceptible to oxidation. Exposure to air, light, and certain metal ions could potentially lead to degradation over time. [9][10]Stability studies should include conditions that test for oxidative degradation, and the use of antioxidants could be considered for long-term storage or formulation.
Conclusion
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is a molecule characterized by high hydrophilicity (predicted logP -1.3) and a basic primary amine (predicted pKa ~10.0). These properties dictate that the compound will be highly soluble in aqueous media, particularly at or below physiological pH where the amine is protonated. While this high solubility is advantageous for formulation, its pronounced hydrophilicity may present challenges for passive membrane permeability. The provided experimental protocols offer a robust framework for empirically verifying these predicted properties, generating the high-quality data necessary to guide its application in drug discovery and development programs.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. PubChem. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
What is the Role of LogP in Sample Prep Methods?. Biotage. [Link]
-
LogP – Knowledge and References. Taylor & Francis. [Link]
-
2-(4-(Aminomethyl)phenyl)ethan-1-ol. PubChem. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
-
Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications. [Link]
-
4-Aminomethyltetrahydropyran. PubChem. [Link]
-
(Oxan-4-yl)methanol. PubChem. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
-
Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes. PubMed. [Link]
-
Analyzing Data from Stability Studies. STATGRAPHICS. [Link]
-
Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]
-
Calculating pKa's for an Amino Acid Titration Using Excel. YouTube. [Link]
- Preparation of aminomethyl furans and alkoxymethyl furan derivatives
-
2-[4-(aminomethyl)-N-ethylanilino]ethanol. PubChem. [Link]
-
Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. [Link]
- Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
Applications of oxygen polarography to drug stability testing and formulation development: solution-phase oxidation of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. PubMed. [Link]
Sources
- 1. 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol | C8H17NO3 | CID 65051380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol | 1479234-05-3 [sigmaaldrich.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of oxygen polarography to drug stability testing and formulation development: solution-phase oxidation of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
